molecular formula C17H25NO B13376668 N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide

N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13376668
M. Wt: 259.4 g/mol
InChI Key: MPWVAEMCDSJZOL-UHFFFAOYSA-N
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Description

N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide is a compound known for its unique structural properties and reactivity. The compound features a mesityl group attached to a cyclopropane ring, which is further substituted with tetramethyl groups and a carboxamide functional group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C17H25NO/c1-10-8-11(2)13(12(3)9-10)18-15(19)14-16(4,5)17(14,6)7/h8-9,14H,1-7H3,(H,18,19)

InChI Key

MPWVAEMCDSJZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of mesityl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Mechanism of Action

The mechanism of action of N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxylic acid
  • N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxylate
  • N-mesityl-2,2,3,3-tetramethylcyclopropanecarbonitrile

Comparison: N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its carboxamide functional group, which imparts different reactivity and binding properties compared to its acid, ester, and nitrile counterparts. The presence of the mesityl group further enhances its stability and reactivity, making it a valuable compound in various research applications.

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